REACTION_SMILES
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[Br:1][CH2:2][CH2:3][C:4]1=[N:8][CH2:7][CH2:6][O:5]1.[Br:9][CH2:10][CH2:11][C:12](=[O:13])[OH:14].[C:15]([n:16]1[cH:17][cH:18][n:19][cH:20]1)([n:21]1[cH:22][cH:23][n:24][cH:25]1)=[O:26].[NH2:27][CH2:28][CH2:29][OH:30]>>[Br:1][CH2:2][CH2:3][C:4]([NH:8][CH2:7][CH2:6][OH:5])=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCC1=NCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(n1ccnc1)n1ccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCO
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Name
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Type
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product
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Smiles
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O=C(CCBr)NCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |